molecular formula C18H22O5 B2976375 Isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate CAS No. 301682-67-7

Isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate

Cat. No.: B2976375
CAS No.: 301682-67-7
M. Wt: 318.369
InChI Key: MSHNHUTYKOUGEH-UHFFFAOYSA-N
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Description

Isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate is a chemical compound with the molecular formula C18H22O5 and a molecular weight of 318.36 g/mol It is known for its unique structure, which includes a benzofuran ring substituted with isopropyl, methyl, and pivaloyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate typically involves the esterification of 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The benzofuran ring may also play a role in modulating the compound’s activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate is unique due to the presence of the pivaloyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

propan-2-yl 5-(2,2-dimethylpropanoyloxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-10(2)21-16(19)15-11(3)22-14-8-7-12(9-13(14)15)23-17(20)18(4,5)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHNHUTYKOUGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C(C)(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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